2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiol Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic applications, including its use as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. Additionally, the compound may interact with various enzymes and receptors, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- 2-([4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Uniqueness
2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its triazole ring and phenoxy group contribute to its antimicrobial and antifungal activities, while the sulfanylacetamide moiety enhances its chemical reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-4-3-5-10(6-9)19-7-12-15-16-13(17(12)2)20-8-11(14)18/h3-6H,7-8H2,1-2H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOFKGWHYANJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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